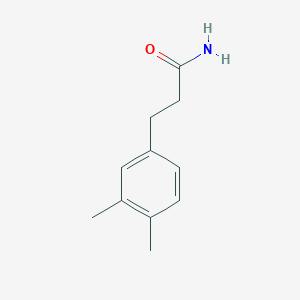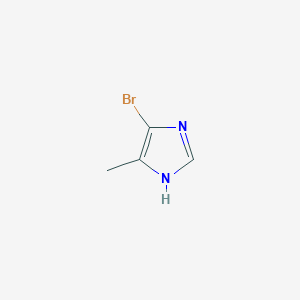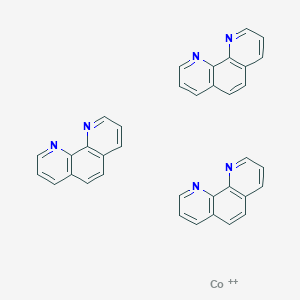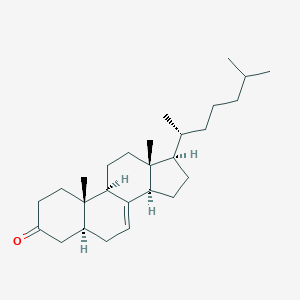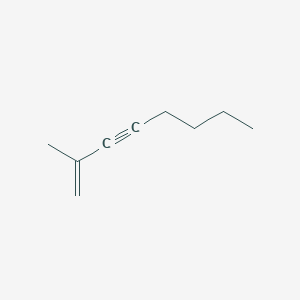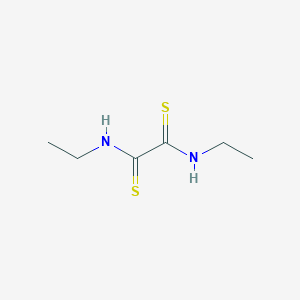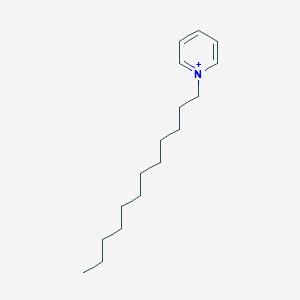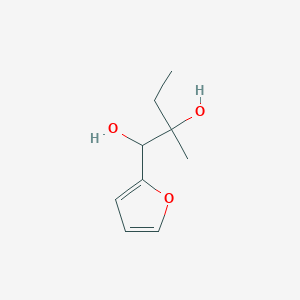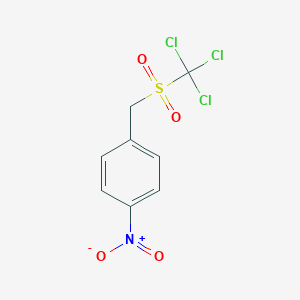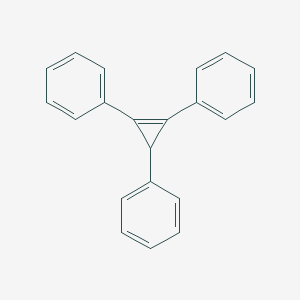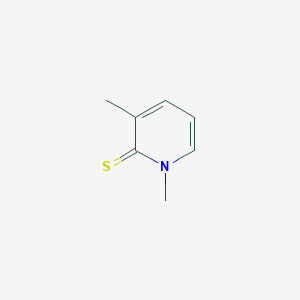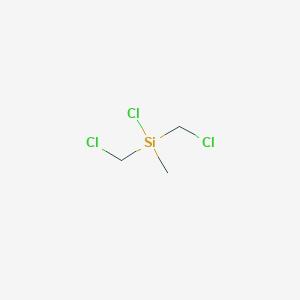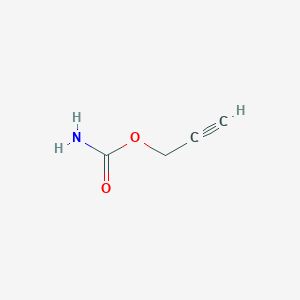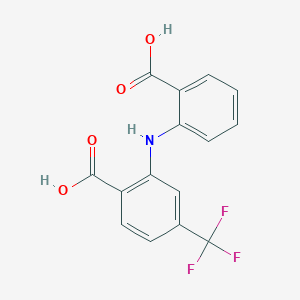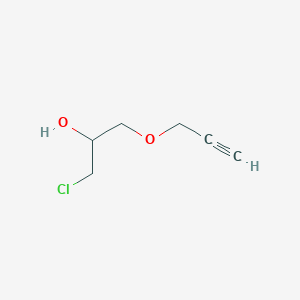
1-Chloro-3-(2-propynyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(2-propynyloxy)-2-propanol, also known as PCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(2-propynyloxy)-2-propanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have anti-tumor properties and can be used as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
In agriculture, 1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have insecticidal properties and can be used as a potential pesticide. It has also been studied for its potential use as a plant growth regulator.
In material science, 1-Chloro-3-(2-propynyloxy)-2-propanol has been studied for its potential use as a flame retardant and a plasticizer.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(2-propynyloxy)-2-propanol is not fully understood. However, it is believed that 1-Chloro-3-(2-propynyloxy)-2-propanol exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. It is also believed that 1-Chloro-3-(2-propynyloxy)-2-propanol may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Biochemische Und Physiologische Effekte
1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Chloro-3-(2-propynyloxy)-2-propanol can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Chloro-3-(2-propynyloxy)-2-propanol in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer alternative for researchers to use in their experiments. However, one limitation of using 1-Chloro-3-(2-propynyloxy)-2-propanol is its limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-Chloro-3-(2-propynyloxy)-2-propanol. One direction is to further investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its potential as an anti-inflammatory and anti-viral agent. Additionally, further studies can be conducted to investigate its potential as a pesticide and plant growth regulator. Finally, more research can be done to explore its potential use as a flame retardant and plasticizer in material science.
Conclusion:
In conclusion, 1-Chloro-3-(2-propynyloxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential in these fields.
Synthesemethoden
The synthesis of 1-Chloro-3-(2-propynyloxy)-2-propanol involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base such as potassium hydroxide. The resulting compound is then purified using distillation or chromatography. This synthesis method is relatively simple and can be easily scaled up for industrial production.
Eigenschaften
CAS-Nummer |
18180-29-5 |
|---|---|
Produktname |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
1-chloro-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-9-5-6(8)4-7/h1,6,8H,3-5H2 |
InChI-Schlüssel |
MMBMNIIFGNSOFO-UHFFFAOYSA-N |
SMILES |
C#CCOCC(CCl)O |
Kanonische SMILES |
C#CCOCC(CCl)O |
Andere CAS-Nummern |
18180-29-5 |
Synonyme |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



